molecular formula C21H24N2O3 B7714875 1-benzoyl-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-benzoyl-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B7714875
M. Wt: 352.4 g/mol
InChI Key: KYOZFILUDNDMHC-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as BRL-15572, is a novel compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperidine carboxamides and has been shown to have significant effects on various biological systems.

Scientific Research Applications

  • Serotonin 4 Receptor Agonists for Gastrointestinal Motility :

    • Benzamide derivatives, including those with a 4-methoxybenzyl group, have been studied for their effects on gastrointestinal motility. These compounds have shown potential as prokinetic agents, enhancing gastric emptying and increasing defecation frequency, with reduced side effects due to selective serotonin 4 (5-HT4) receptor agonism (Sonda et al., 2004).
  • Benzamide Derivatives with Improved Oral Bioavailability :

    • The design and synthesis of orally active benzamide derivatives, including those with a 4-methoxybenzyl group, have been explored. These compounds were aimed at improving gastrointestinal motility with better oral bioavailability. However, challenges in intestinal absorption rates were noted (Sonda et al., 2003).
  • Anti-inflammatory and Analgesic Agents :

    • Novel compounds derived from visnaginone and khellinone, including those with 4-methoxy or 4,8-dimethoxy groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, with potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
  • Alkoxycarbonylpiperidines in Aminocarbonylation :

    • Piperidines with alkoxycarbonyl groups, such as 4-(ethoxycarbonyl)piperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating potential in organic synthesis (Takács et al., 2014).
  • Anti-Acetylcholinesterase Activity :

    • Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and evaluated for anti-acetylcholinesterase activity. Some compounds showed significant inhibition of acetylcholinesterase, indicating potential as antidementia agents (Sugimoto et al., 1990).
  • Antioxidant and Antinociceptive Activities :

    • Novel phenoxy acetyl carboxamides, including those with benzoyl or 4-chloro benzoyl chlorides, have been synthesized and evaluated for their antioxidant and antinociceptive activities. Some compounds demonstrated significant activities in these areas (Manjusha et al., 2022).
  • Benzoylation of Nucleosides :

    • Benzoyl cyanide has been used as a 'green' alternative for efficient and selective benzoylation of nucleosides, including those with 1-methoxyethyl groups. This method has been extended to various compounds, indicating its versatility in organic synthesis (Prasad et al., 2005).

properties

IUPAC Name

1-benzoyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-9-7-16(8-10-19)15-22-20(24)17-11-13-23(14-12-17)21(25)18-5-3-2-4-6-18/h2-10,17H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOZFILUDNDMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzoyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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